molecular formula C17H13Cl2FN4O3S B3025328 Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- CAS No. 24346-16-5

Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-

Cat. No.: B3025328
CAS No.: 24346-16-5
M. Wt: 443.3 g/mol
InChI Key: RUMFPOJITFDIJH-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-: is a complex organic compound characterized by its unique structure, which includes a benzene ring, a sulfonyl fluoride group, and a pyrimidinyl methoxy group[_{{{CITATION{{{_1{Benzenesulfonylfluoride, 4-[2,6-diamino-5-(3,4-dichlorophenyl)-4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- typically involves multiple steps, starting with the formation of the pyrimidinyl core. This can be achieved through a condensation reaction between an appropriate amine and a diketone derivative[_{{{CITATION{{{1{Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4 ](https://wwwchemsrccom/cas/24346-16-5_1113408html){{{CITATION{{{_1{Benzenesulfonylfluoride, 4-[2,6-diamino-5-(3,4-dichlorophenyl)-4 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonyl fluoride group can be oxidized to form sulfonic acids.

  • Reduction: : The pyrimidinyl ring can be reduced to form different derivatives.

  • Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonic acids and their derivatives.

  • Reduction: : Reduced pyrimidinyl derivatives.

  • Substitution: : Chloro-substituted phenyl derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.

  • Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition or modulation of biological processes.

Comparison with Similar Compounds

Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-: is unique due to its specific structural features. Similar compounds include:

  • Benzenesulfonyl fluoride: : Lacks the pyrimidinyl and dichlorophenyl groups.

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride: : Contains an aminoethyl group instead of the pyrimidinyl group.

  • 1,3-Benzenedisulfonyl fluoride: : Has two sulfonyl fluoride groups on the benzene ring.

Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]- .

Properties

IUPAC Name

4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4O3S/c18-12-6-1-9(7-13(12)19)15-14(23-17(22)24-16(15)21)8-27-10-2-4-11(5-3-10)28(20,25)26/h1-7H,8H2,(H4,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMFPOJITFDIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329491
Record name Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24346-16-5
Record name NSC125847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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